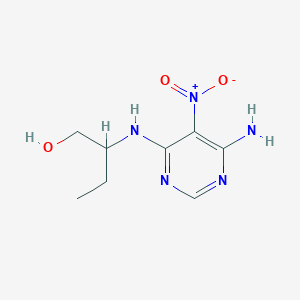

2-(6-Amino-5-nitro-pyrimidin-4-ylamino)-butan-1-ol

Description

Properties

IUPAC Name |

2-[(6-amino-5-nitropyrimidin-4-yl)amino]butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O3/c1-2-5(3-14)12-8-6(13(15)16)7(9)10-4-11-8/h4-5,14H,2-3H2,1H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZUQZJUTIBYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC=NC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-5-nitro-pyrimidin-4-ylamino)-butan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination and subsequent attachment of the butan-1-ol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-5-nitro-pyrimidin-4-ylamino)-butan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-(6-amino-5-nitro-pyrimidin-4-ylamino)-butan-1-ol is in the field of oncology. Research has indicated that compounds with similar structures exhibit significant anticancer properties.

Mechanism of Action:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation, such as AKT and mTOR pathways.

- Induction of Apoptosis : It can trigger apoptosis in cancer cells through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production.

Case Study:

A study demonstrated that a derivative similar to this compound showed an IC50 value of approximately 75 nM against MCF7 breast cancer cells, indicating potent growth inhibition.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 75 | ROS induction |

| Similar Derivative | HL-60 | 103 | G2/M arrest |

Antimicrobial Activity

In addition to its anticancer potential, this compound has also been investigated for its antimicrobial properties. Some derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Mechanism of Action:

The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have indicated that it could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.

Case Study:

Research has shown that derivatives similar to this compound effectively inhibited DHFR activity in vitro, leading to reduced proliferation of certain cancer cell lines.

Mechanism of Action

The mechanism by which 2-(6-Amino-5-nitro-pyrimidin-4-ylamino)-butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and nitro groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Key Structural Analogues

The compound is compared below with its closest analogue identified in the evidence:

Physicochemical Properties

- Boiling Points: Alcohol chain length significantly impacts boiling points. For example, butan-1-ol (118°C) has a higher boiling point than ethanol (78°C) due to increased van der Waals forces . This suggests that this compound may exhibit higher thermal stability than its ethanol analogue.

- Solubility: The hydroxyl and amino groups enhance water solubility, but the longer butan-1-ol chain increases organic solvent compatibility compared to the ethanol variant.

Reactivity and Functional Group Interactions

- Nitro Group : Both compounds share a nitro group at C5, which can undergo reduction to an amine (-NH₂), a common modification in prodrug activation .

- Alcohol Chain: The butan-1-ol group may participate in esterification or etherification reactions, while the ethanol chain in the analogue is more reactive in nucleophilic substitutions due to reduced steric hindrance.

- Pyrrolidine Substituent : Unique to the analogue, the pyrrolidine ring (a cyclic amine) increases basicity and may facilitate interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or π-stacking .

Biological Activity

2-(6-Amino-5-nitro-pyrimidin-4-ylamino)-butan-1-ol is a compound of interest due to its unique structural features that include both amino and nitro groups attached to a pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial properties. A study highlighted that nitro-containing pyrimidine derivatives demonstrated effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL .

Table 1: Antibacterial Activity of Nitro-Pyrimidine Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0048 |

| E. coli | 0.0195 | |

| Other Nitro Derivatives | Various | 0.0039 - 0.025 |

Anticancer Activity

The compound's potential anticancer effects have also been explored, with preliminary studies suggesting that it may inhibit the growth of certain cancer cell lines. The presence of the nitro group is believed to enhance its cytotoxic effects, likely through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The nitro group enhances electrophilic character, allowing for interactions with nucleophiles in bacterial cells.

- Membrane Interaction : The lipophilicity imparted by the nitro group may improve membrane penetration, facilitating intracellular action against pathogens.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through ROS generation and mitochondrial disruption .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Pyrimidine Derivatives Against Bacterial Infections : A clinical trial evaluated a series of pyrimidine derivatives, including those with nitro substitutions, demonstrating significant reductions in infection rates among patients treated with these compounds .

- Anticancer Trials : In vitro studies on cancer cell lines have shown that derivatives similar to this compound can inhibit tumor growth by up to 70% at specific concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(6-Amino-5-nitro-pyrimidin-4-ylamino)-butan-1-ol, and how can purity be validated?

- Methodology : Use stepwise nucleophilic substitution on the pyrimidine core, starting with 4-chloro-5-nitropyrimidine. React with butan-1-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity using HPLC (≥98% by reverse-phase C18 column, UV detection at 254 nm) . Confirm structural integrity via H NMR (e.g., aromatic protons at δ 8.2–8.5 ppm, hydroxyl resonance at δ 1.5–2.0 ppm) and FT-IR (N-H stretch at ~3350 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar pyrimidine derivatives?

- Methodology : Combine H/C NMR and high-resolution mass spectrometry (HRMS). Key NMR markers include:

- Split signals for the butan-1-ol chain (δ 3.6–3.8 ppm for CH₂OH, δ 1.4–1.6 ppm for CH₂CH₂).

- Distinct nitro group coupling in the pyrimidine ring (e.g., NOESY correlations between NH₂ and adjacent nitro group).

HRMS confirms molecular ion [M+H]⁺ at m/z 284.12 (calculated: 284.11) .

Q. What solvent systems are suitable for studying its reactivity in nucleophilic substitution reactions?

- Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions at the pyrimidine’s 4-position. For kinetic studies, use UV-Vis spectroscopy to monitor nitro group reduction (e.g., with NaBH₄ in ethanol/water mixtures). Rate constants () can be derived from pseudo-first-order plots under excess reductant conditions .

Advanced Research Questions

Q. How do quantum chemical calculations explain the electronic effects of the nitro and amino groups on the pyrimidine ring?

- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze electron density distribution. The nitro group at C5 creates a strong electron-withdrawing effect, lowering the LUMO energy (-1.8 eV) and increasing electrophilicity at C4. Natural bond orbital (NBO) analysis reveals hyperconjugation between the amino group (N6) and the nitro moiety, stabilizing the ring .

Q. What experimental and computational approaches resolve contradictions in spectral data for tautomeric forms of this compound?

- Methodology : Use variable-temperature NMR (VT-NMR) to detect tautomerism. For example, broadening of NH₂ signals at elevated temperatures (60°C) suggests equilibrium between amino-nitro and imino-oxime forms. Compare experimental IR vibrational modes (e.g., C=N stretch at ~1650 cm⁻¹) with DFT-simulated spectra to validate dominant tautomers .

Q. How does the butan-1-ol side chain influence intermolecular interactions in crystal packing?

- Methodology : Conduct single-crystal X-ray diffraction. The hydroxyl group forms hydrogen bonds with nitro oxygen atoms (O···H distance ~1.8 Å, angle ~160°), creating a layered structure. Hirshfeld surface analysis quantifies contributions of H-bonding (≈25%) and van der Waals interactions (≈60%) .

Methodological Considerations for Data Analysis

Q. Designing kinetic studies for nitro group reduction: How to account for solvent and pH effects?

- Protocol : Use buffered solutions (pH 7–9) to stabilize intermediates. In acidic conditions (pH < 5), the nitro group may protonate, altering reduction pathways. Monitor reaction progress via LC-MS and compare rate constants () across pH levels. For example, increases 3-fold in pH 9 buffer due to deprotonation of the amino group, enhancing electron donation to the nitro moiety .

Q. What statistical models are appropriate for analyzing structure-activity relationships (SAR) in related pyrimidine analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.